molecular formula C11H22O2 B12800321 Propanoic acid, isooctyl ester CAS No. 9036-63-9

Propanoic acid, isooctyl ester

Cat. No.: B12800321
CAS No.: 9036-63-9
M. Wt: 186.29 g/mol
InChI Key: AIAMDEVDYXNNEU-UHFFFAOYSA-N
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Description

Propanoic acid, isooctyl ester, also known as isooctyl propanoate, is an ester formed from propanoic acid and isooctyl alcohol. Esters are organic compounds derived from carboxylic acids and alcohols. They are known for their pleasant odors and are often used in fragrances and flavorings. This compound, is a colorless liquid with a fruity odor and is used in various industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

Propanoic acid, isooctyl ester, can be synthesized through the esterification of propanoic acid with isooctyl alcohol. This reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the reaction. The general reaction is as follows:

Propanoic acid+Isooctyl alcoholH2SO4Propanoic acid, isooctyl ester+Water\text{Propanoic acid} + \text{Isooctyl alcohol} \xrightarrow{\text{H}_2\text{SO}_4} \text{this compound} + \text{Water} Propanoic acid+Isooctyl alcoholH2​SO4​​Propanoic acid, isooctyl ester+Water

Industrial Production Methods

In industrial settings, the esterification process is often carried out in a continuous flow reactor to increase efficiency and yield. The reaction mixture is heated to a specific temperature, and the water produced is continuously removed to drive the reaction to completion. The product is then purified through distillation.

Chemical Reactions Analysis

Types of Reactions

Propanoic acid, isooctyl ester, undergoes several types of chemical reactions, including hydrolysis, transesterification, and reduction.

    Hydrolysis: In the presence of an acid or base, this compound, can be hydrolyzed back to propanoic acid and isooctyl alcohol.

    Transesterification: This reaction involves the exchange of the ester group with another alcohol, producing a different ester.

    Reduction: Esters can be reduced to alcohols using reducing agents such as lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions, water.

    Transesterification: Alcohol, acid or base catalyst.

    Reduction: Lithium aluminum hydride (LiAlH4).

Major Products Formed

    Hydrolysis: Propanoic acid and isooctyl alcohol.

    Transesterification: A different ester and alcohol.

    Reduction: Isooctyl alcohol.

Scientific Research Applications

Propanoic acid, isooctyl ester, has various applications in scientific research and industry:

    Chemistry: Used as a solvent and reagent in organic synthesis.

    Biology: Employed in the study of esterases, enzymes that hydrolyze esters.

    Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable esters with active pharmaceutical ingredients.

    Industry: Utilized in the production of fragrances, flavorings, and plasticizers.

Mechanism of Action

The mechanism of action of propanoic acid, isooctyl ester, involves its hydrolysis by esterases in biological systems. The ester bond is cleaved, releasing propanoic acid and isooctyl alcohol. These products can then participate in various metabolic pathways. The ester itself can act as a hydrophobic molecule, influencing the solubility and bioavailability of compounds in drug formulations.

Comparison with Similar Compounds

Propanoic acid, isooctyl ester, can be compared with other esters such as:

    Propanoic acid, octyl ester: Similar in structure but with a different alcohol component.

    Ethyl propanoate: Formed from propanoic acid and ethanol, used in flavorings.

    Methyl propanoate: Formed from propanoic acid and methanol, used in organic synthesis.

Uniqueness

This compound, is unique due to its specific combination of propanoic acid and isooctyl alcohol, which imparts distinct physical and chemical properties. Its hydrophobic nature and stability make it suitable for various industrial applications.

Properties

CAS No.

9036-63-9

Molecular Formula

C11H22O2

Molecular Weight

186.29 g/mol

IUPAC Name

6-methylheptyl propanoate

InChI

InChI=1S/C11H22O2/c1-4-11(12)13-9-7-5-6-8-10(2)3/h10H,4-9H2,1-3H3

InChI Key

AIAMDEVDYXNNEU-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)OCCCCCC(C)C

Related CAS

9036-63-9

Origin of Product

United States

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